molecular formula C14H7ClF2N2OS B2657888 N-(4-chloro-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide CAS No. 476277-42-6

N-(4-chloro-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide

Cat. No.: B2657888
CAS No.: 476277-42-6
M. Wt: 324.73
InChI Key: FEIUYKSBQGJMPR-UHFFFAOYSA-N
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Description

N-(4-chloro-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide is a synthetic small molecule designed for research applications, integrating two pharmacologically significant motifs: a 4-chloro-benzothiazole ring and a 2,6-difluorobenzamide unit. The benzothiazole core is a privileged scaffold in medicinal chemistry, extensively studied for its diverse biological activities. Scientific literature indicates that benzothiazole derivatives demonstrate potent and selective antitumor properties against various cancer cell lines, including breast, renal, and central nervous system cancers, and are investigated as inhibitors of targets like carbonic anhydrase . Concurrently, the 2,6-difluorobenzamide structure is a key functional group in compounds known to inhibit bacterial cell division. Research shows that this moiety is critical in benzamide-based molecules that target the essential bacterial protein FtsZ, a promising mechanism for developing new antibiotics against drug-resistant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and Myobacterium tuberculosis . This combination suggests potential for researchers exploring novel therapeutic agents in oncology and infectious disease. The presence of the 4-chloro substituent on the benzothiazole ring and the difluoro pattern on the benzamide are typical structural features employed to fine-tune a compound's electronic properties, lipophilicity, and binding affinity to biological targets. This product is intended for Research Use Only and is not approved for use in humans, animals, or as a diagnostic agent. Researchers should consult safety data sheets and handle this material with appropriate precautions, as related compounds may exhibit toxicity .

Properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClF2N2OS/c15-7-3-1-6-10-12(7)18-14(21-10)19-13(20)11-8(16)4-2-5-9(11)17/h1-6H,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEIUYKSBQGJMPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NC2=NC3=C(S2)C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClF2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide typically involves the reaction of 4-chloro-1,3-benzothiazol-2-amine with 2,6-difluorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the benzothiazole ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve heating in an organic solvent.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted benzothiazole derivatives can be formed.

    Oxidation Products: Oxidation can yield sulfoxides or sulfones.

    Reduction Products: Reduction can lead to the formation of amines or alcohols.

    Hydrolysis Products: Hydrolysis results in the formation of 4-chloro-1,3-benzothiazol-2-amine and 2,6-difluorobenzoic acid.

Scientific Research Applications

N-(4-chloro-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-chloro-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Key Observations :

  • Synthesis Efficiency : The target compound’s closest analogue, 3j , achieves a higher yield (70%) compared to the HATU-mediated synthesis of Compound 5 (22%) , suggesting that benzothiazole derivatives may offer more favorable reaction kinetics.
  • Substituent Impact : Electron-withdrawing groups (e.g., Cl, F, CF₃) enhance stability and insecticidal activity by increasing electrophilicity and resistance to metabolic degradation .

Research Findings :

  • Benzothiazole vs. Benzamide Cores : Benzothiazole derivatives (e.g., 3j ) exhibit higher thermal stability (m.p. >240°C) compared to phenylurea derivatives like Diflubenzuron, which may correlate with prolonged field efficacy .
  • Environmental Impact : Bulkier substituents (e.g., tetrafluoroethoxy in Hexaflumuron ) reduce leaching into groundwater but increase bioaccumulation risks.

Table 3: Physicochemical and Hazard Properties

Compound Name Melting Point (°C) Water Solubility (mg/L) Marine Pollutant Status
3j 247–249 <1 (estimated) Not reported
Diflubenzuron 210–230 0.02 (20°C) Yes (UN3082, Class 9)
Lufenuron 168–170 0.3 Yes (similar to Diflubenzuron)

Notes:

  • Low water solubility is common in this class, necessitating formulation additives (e.g., emulsifiers) for agricultural use .
  • Marine pollutant classifications (e.g., UN3082) highlight ecological risks, particularly for Diflubenzuron and its analogues .

Biological Activity

N-(4-chloro-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings and case studies related to its biological activity, including its mechanism of action, efficacy against various biological targets, and relevant structural characteristics.

Chemical Structure and Properties

The compound features a benzothiazole moiety, which is known for its diverse biological properties. The structure can be represented as follows:

N 4 chloro 1 3 benzothiazol 2 yl 2 6 difluorobenzamide\text{N 4 chloro 1 3 benzothiazol 2 yl 2 6 difluorobenzamide}

This compound is characterized by the following molecular formula:

  • Molecular Formula : C10_{10}H7_{7}ClF2_{2}N2_{2}S
  • Molecular Weight : 250.69 g/mol

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of benzothiazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains. For instance:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest that the compound may inhibit bacterial growth through mechanisms such as disruption of cell wall synthesis or interference with metabolic pathways.

Anticancer Potential

The anticancer activity of benzothiazole derivatives has been widely reported. In vitro studies show that this compound induces apoptosis in cancer cell lines such as HeLa and MCF-7. The proposed mechanism involves the activation of caspase pathways and modulation of apoptotic markers:

  • Caspase Activation : Increased levels of caspase-3 and caspase-9 were observed.
  • Cell Cycle Arrest : The compound effectively induced G0/G1 phase arrest in cancer cells.

Case Studies

One notable study involved testing the compound's efficacy in a murine model of cancer. Mice treated with this compound showed a significant reduction in tumor volume compared to control groups (p < 0.05). Histological analysis revealed increased apoptosis within tumor tissues.

The mechanism through which this compound exerts its biological effects appears multifaceted:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in DNA replication or repair.
  • Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound induces oxidative stress in target cells.
  • Modulation of Signaling Pathways : The compound may interact with various signaling pathways that regulate cell survival and proliferation.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(4-chloro-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide, and what are the critical parameters affecting yield?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 4-chloro-1,3-benzothiazol-2-amine with 2,6-difluorobenzoyl chloride in anhydrous solvents (e.g., dichloromethane or xylene) under reflux. Catalysts like triethylamine are used to neutralize HCl byproducts.
  • Critical Parameters :

  • Solvent choice : Polar aprotic solvents improve reaction efficiency.
  • Temperature : Optimal yields (up to 70%) are achieved at 60–80°C .
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures is essential for isolating high-purity products.
    • Data Table :
Reaction ConditionYield (%)Purity (%)Reference
Xylene, 80°C, 12h70≥98

Q. How is the structural identity of this compound validated in crystallographic studies?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. SHELX software (e.g., SHELXL) refines crystallographic data to determine bond lengths, angles, and torsion angles. For example, the benzothiazole and benzamide moieties exhibit planar geometries, with C=O bond lengths averaging 1.22 Å .
  • Key Validation Metrics :

  • R-factor : ≤0.05 indicates high reliability.
  • Thermal displacement parameters : Anisotropic refinement confirms atomic positions.

Q. What spectroscopic techniques are used to characterize this compound, and what are the diagnostic peaks?

  • Methodological Answer :

  • ¹H NMR : Aromatic protons appear as multiplets at δ 7.0–8.0 ppm. The NH proton (amide) is observed as a broad singlet near δ 10.2 ppm .
  • IR : Strong absorption at ~1670–1680 cm⁻¹ confirms the carbonyl (C=O) group .
  • GC-MS : Molecular ion peaks at m/z 342 (M⁺) with fragmentation patterns consistent with benzothiazole and difluorobenzamide moieties .

Advanced Research Questions

Q. How can researchers optimize synthetic protocols to address low yields in large-scale production?

  • Methodological Answer :

  • Microwave-assisted synthesis : Reduces reaction time from 12h to 2–4h while maintaining yields ≥65%.
  • Flow chemistry : Enables continuous processing, minimizing side reactions.
  • Catalyst screening : Pd-based catalysts or ionic liquids may improve efficiency .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

  • Methodological Answer :

  • Variable Temperature (VT) NMR : Resolves dynamic effects (e.g., hindered rotation of the amide bond).
  • DFT calculations : Predict theoretical spectra to compare with experimental data.
  • 2D NMR (COSY, HSQC) : Assigns ambiguous proton and carbon signals. For example, coupling between NH and adjacent aromatic protons clarifies splitting patterns .

Q. What are the mechanistic implications of this compound's bioactivity as a pesticide precursor?

  • Methodological Answer :

  • Chitin synthesis inhibition : The compound disrupts insect exoskeleton formation by targeting UDP-N-acetylglucosamine transporters.
  • Metabolic studies : Radiolabeled analogs (e.g., ¹⁴C-tagged) track uptake and degradation in model organisms (e.g., Drosophila). LC-MS/MS identifies metabolites like 2,6-difluorobenzoic acid .

Q. How do structural modifications (e.g., halogen substitution) affect biological activity and environmental persistence?

  • Methodological Answer :

  • QSAR modeling : Correlates substituent electronic parameters (Hammett σ) with larvicidal activity. Chlorine at the 4-position enhances binding to target proteins.
  • Photodegradation studies : HPLC-UV monitors degradation under simulated sunlight. Difluoro groups increase stability compared to non-halogenated analogs .

Safety and Regulatory Considerations

Q. What toxicological profiles are documented for this compound, and how should they inform laboratory handling?

  • Methodological Answer :

  • Acute toxicity : LD₅₀ (rat, oral) >2000 mg/kg; classified as Category 5 (low hazard) .
  • Chronic exposure : Prolonged contact may affect liver and spleen function. Use fume hoods and PPE (gloves, lab coats) .
    • Data Table :
Test TypeSpeciesResultReference
Embryo-fetalRabbitNo teratogenicity
Two-generationRatNo reproductive harm

Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data across studies?

  • Methodological Answer :

  • Purity verification : Use DSC (Differential Scanning Calorimetry) to confirm melting points.
  • Interlaboratory validation : Compare NMR data with standardized reference samples (e.g., NIST-traceable compounds).
  • Crystallographic vs. solution-state data : SC-XRD provides definitive structural data, while solution NMR may show solvent-dependent shifts .

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